4-[4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Overview
Description
A difluoromethyl group is introduced using fluorinating agents under controlled temperature and pH.
Coupling with Benzoic Acid
Final coupling reaction with benzoic acid is facilitated by using appropriate coupling agents like EDCI or DCC.
Industrial Production Methods:
Industrial-scale synthesis would optimize these steps for yield and cost-efficiency. This might include:
Use of continuous flow reactors for better control of reaction parameters.
Employing greener chemistry principles to minimize waste.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-[4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid typically involves multi-step organic reactions:
Formation of the Pyrazolopyridine Core
Start with the condensation of 4-fluoroacetophenone and 3-methyl-4-nitroaniline to form the initial intermediate.
Cyclization and reduction reactions then convert this intermediate to the pyrazolopyridine core.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The fluorophenyl moiety may undergo oxidative transformations under strong oxidizing conditions.
Reduction: : The difluoromethyl group could be reduced to a methyl group, altering the compound's properties significantly.
Substitution: : Halogen atoms (fluorine) are potential sites for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation (H₂/Pd).
Substitution: : Nucleophiles like ammonia (NH₃) or methoxide (CH₃O⁻).
Major Products Formed:
Oxidation can yield a variety of oxidized phenolic compounds.
Reduction typically produces simpler hydrocarbons.
Substitution results in a wide range of substituted pyrazolopyridines.
Scientific Research Applications
Chemistry:
Biology:
Acts as a probe for studying enzyme mechanisms where fluorinated compounds are known to be vital.
Medicine:
Industry:
Utilized in the synthesis of advanced materials, including fluorinated polymers and specialty coatings.
Mechanism of Action
The precise mechanism of action for this compound largely depends on its application context. Generally, its effects are mediated through interactions with specific molecular targets:
Binding to Enzymes: : It might act as an inhibitor or activator, depending on the enzyme.
Pathways Involved: : Can influence pathways like the NF-kB signaling pathway in inflammation or apoptosis pathways in cancer cells.
Comparison with Similar Compounds
4-[4-(trifluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid.
4-[4-methyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid.
4-[4-(difluoromethyl)-6-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid.
Highlighting its Uniqueness:
The difluoromethyl group uniquely modulates its electronic properties, potentially enhancing its biological activity.
Its specific arrangement of fluoro substituents can lead to selective interactions with molecular targets, making it a valuable tool for precision medicinal chemistry.
Let’s talk more about what makes this compound compelling or how you might use this information.
Properties
IUPAC Name |
4-[4-(difluoromethyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2/c1-11-18-16(19(23)24)10-17(12-2-6-14(22)7-3-12)25-20(18)27(26-11)15-8-4-13(5-9-15)21(28)29/h2-10,19H,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFHBFIISJVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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